molecular formula C17H20F2N2O2 B1628708 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine CAS No. 216311-12-5

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine

Cat. No.: B1628708
CAS No.: 216311-12-5
M. Wt: 322.35 g/mol
InChI Key: IWHDCFCBNPGJDL-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.

    Protection with Boc Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput synthesis: Utilizing automated synthesizers to increase the efficiency and yield of the compound.

    Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key biochemical processes.

    Pathway modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-cyano-4-phenylpiperidine: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: Contains a single fluorine atom, potentially altering its reactivity and interactions.

    1-Boc-4-cyano-4-(3,5-difluorophenyl)-piperidine: Has fluorine atoms in different positions, which may influence its overall behavior.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDCFCBNPGJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593025
Record name tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216311-12-5
Record name tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To bis(2-chloroethyl)-carbamic acid tert-butyl ester (1.0 g, 3.8 mmol) and 2,4-difluorophenyl acetonitrile (0.581 g, 3.8 mmol) in DMF (35 ml), NaH (95%) (0.258 g, 9.68 mmol) was added in one batch at 0° C. The solution was stirred for 10 minutes at room temperature. When foaming subsided, the solution was heated at 60° C. for 24 hours. It was then quenched with water at 0° C. and concentrated. The residue was extracted with ethyl acetate (25 mL) and washed three times with water (15 mL). The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (hexane:ethyl acetate 4:1) yielded 0.720 g (62%) of the product as a syrup.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
Quantity
0.258 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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